molecular formula C29H30N4O5 B2470327 N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 1185177-04-1

N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No. B2470327
CAS RN: 1185177-04-1
M. Wt: 514.582
InChI Key: ORXNZKAIDXRBJH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals . The presence of the methoxyphenyl group suggests that this compound may have interesting chemical properties and potential applications in medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone and methoxyphenyl groups. The quinazolinone moiety is a common structural motif in many biologically active compounds and is known to undergo a variety of chemical reactions . The methoxyphenyl group may also influence the compound’s reactivity .

Scientific Research Applications

Quinazoline Derivatives in Drug Development

Quinazoline compounds, by extension, are explored for their diverse biological activities. For instance, the development and synthesis of new quinazoline derivatives have been linked to potential antimicrobial activities. Compounds like 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones show promise in this area, highlighting the chemical framework's versatility in drug development (Patel & Shaikh, 2011).

Antimicrobial Properties

The synthesis and evaluation of novel quinazoline compounds for antimicrobial properties underscore their potential as therapeutic agents. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were investigated for their antimicrobial activities, signifying the ongoing interest in quinazoline derivatives as a basis for developing new antimicrobials (Patel & Shaikh, 2011).

Understanding Chemical Properties

Research into the structural aspects and properties of quinazoline-based compounds extends our understanding of their potential uses. Studies on salt and inclusion compounds of amide-containing isoquinoline derivatives, for instance, provide insight into their chemical behavior and potential applications in material science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 2-aminobenzophenone with 2-methoxybenzoyl chloride to form 2-(2-methoxyphenyl)-2-oxoethylbenzophenone. This intermediate is then reacted with 3,4-dihydro-4-oxo-2-phenylquinazoline-3-carboxylic acid to form the key intermediate, 2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide. The final step involves the N-alkylation of this intermediate with butyl bromide to form the target compound.", "Starting Materials": [ "2-aminobenzophenone", "2-methoxybenzoyl chloride", "3,4-dihydro-4-oxo-2-phenylquinazoline-3-carboxylic acid", "butyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-methoxyphenyl)-2-oxoethylbenzophenone.", "Step 2: Reaction of 2-(2-methoxyphenyl)-2-oxoethylbenzophenone with 3,4-dihydro-4-oxo-2-phenylquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the key intermediate, 2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide.", "Step 3: N-alkylation of the key intermediate with butyl bromide in the presence of a base such as potassium carbonate to form the target compound, N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide." ] }

CAS RN

1185177-04-1

Product Name

N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Molecular Formula

C29H30N4O5

Molecular Weight

514.582

IUPAC Name

N-butyl-2-[4-[1-[2-(2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H30N4O5/c1-3-4-17-30-26(34)18-20-13-15-21(16-14-20)33-28(36)22-9-5-7-11-24(22)32(29(33)37)19-27(35)31-23-10-6-8-12-25(23)38-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

ORXNZKAIDXRBJH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC

solubility

not available

Origin of Product

United States

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